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Compound of Interest

Compound Name: 3,3-Dimethyl-1,4-pentadiene

Cat. No.: B072964

IUPAC Name: 3,3-dimethylpenta-1,4-diene CAS Number: 1112-35-2 Chemical Formula: C7H12

This guide provides a comprehensive overview of 3,3-Dimethyl-1,4-pentadiene, a colorless
liquid organic compound. As an unsaturated hydrocarbon, it is classified as a diene, containing
two carbon-carbon double bonds.[1] The molecule features a symmetrical structure with two
methyl groups attached to the central carbon (C3) of the pentadiene chain.[1] This unique
structure, being the simplest diene that cannot conjugate through simple double bond
migration, makes it a compound of interest for mechanistic studies and as a versatile
intermediate in organic synthesis.[2] Its applications span the synthesis of vitamins,
pharmaceuticals, and polymers.[1]

Physicochemical and Molecular Data

Quantitative data for 3,3-Dimethyl-1,4-pentadiene has been aggregated from various
chemical databases. The following tables summarize its key physical properties, molecular
identifiers, and computed thermodynamic values.

Table 1: Physical and Chemical Properties

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b072964?utm_src=pdf-interest
https://www.benchchem.com/product/b072964?utm_src=pdf-body
https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://pubs.acs.org/doi/pdf/10.1021/jo01101a612
https://www.lookchem.com/404.htm
https://www.benchchem.com/product/b072964?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Source
Molecular Weight 96.17 g/mol [1103114]
Boiling Point 78.1°C at 760 mmHg [1][3]
Density 0.715 g/cm?3 [11[3]
Refractive Index 1.418 [1]

Vapor Pressure

104 mmHg at 25°C

[1](3]

Appearance

Colorless Liquid

[1]

ble 2: Molecular Identif | :

Identifier Value Source
IUPAC Name 3,3-dimethylpenta-1,4-diene [5]

CAS Number 1112-35-2 [11[3][5][6]
Molecular Formula C7Ha12 [L1[3151[61[ 7]

INChl=1S/C7H12/c1-5-7(3,4)6-

InChl [4][5][6]
2/h5-6H,1-2H2,3-4H3
BHZUNHXTRRNKST-

InChiKey [4][5][6]
UHFFFAOYSA-N

SMILES CC(C)(C=C)Cc=C (5]

Rotatable Bond Count 2 [7]

Heavy Atom Count 7 [7]

Table 3: Thermodynamic Properties
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Property Symbol Value Source

Octanol/Water

N logPoct/wat 2.38460 [3]
Partition Coeff.

Enthalpy of

o AvapH° (Value not specified) [8]
Vaporization
Enthalpy of Formation N
AfH°gas (Value not specified) [8]
(9as)
Gibbs Free Energy of B
] AfG® (Value not specified) [8]
Formation
lonization Energy IE (Value not specified) [8]

Note: Specific quantitative values for some thermodynamic properties were not available in the
search results, but their relevance is noted by chemical property databases.[8]

Synthesis and Experimental Protocols

3,3-Dimethyl-1,4-pentadiene can be synthesized from the precursor 1,5-dichloro-3,3-
dimethylpentane.[2] Direct dehydrochlorination with various bases has proven to be
challenging.[2] A more effective method involves a simplified one-step process utilizing a
hindered amine and sodium iodide.[2]

Protocol: Synthesis via Dehydrohalogenation

Objective: To synthesize 3,3-Dimethyl-1,4-pentadiene from 1,5-dichloro-3,3-dimethylpentane.
Reagents:

e 1,5-dichloro-3,3-dimethylpentane (Starting material)

e Sodium iodide (Nal)

e 2-methylquinoline (Hindered amine base)

Procedure:
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e A mixture of 1,5-dichloro-3,3-dimethylpentane, sodium iodide, and 2-methylquinoline is
prepared in a suitable reaction flask equipped for distillation.[2]

e The mixture is heated to reflux.[2]

e The reaction proceeds via a proposed sequence of intermediates: the initial substitution of a
chloride with an iodide is believed to be the rate-limiting step, followed by the formation of
chloro-iodide, chloroolefin, and iodoolefin intermediates.[2]

e The desired product, 3,3-Dimethyl-1,4-pentadiene, is volatile and is removed from the
reaction mixture by distillation as it is formed.[2] This continuous removal of the product
helps to drive the reaction to completion.

This method leverages the principle that the ease of dehydrohalogenation increases from
chlorides to iodides more rapidly than the rate of nucleophilic substitution.[2]

Visualized Workflows and Pathways
Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 3,3-Dimethyl-1,4-
pentadiene as described in the protocol above.
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Caption: Synthesis workflow for 3,3-Dimethyl-1,4-pentadiene.

Reactivity and Potential Applications in Drug Discovery

Due to its two double bonds, 3,3-Dimethyl-1,4-pentadiene is a reactive molecule capable of
undergoing reactions such as polymerization, addition, and rearrangement.[1] While direct
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biological signaling pathways for this specific compound are not documented, the structurally
related 1,4-pentadien-3-one moiety is a key pharmacophore in drug discovery.[9][10][11]

Derivatives containing the 1,4-pentadien-3-one scaffold have been synthesized and evaluated
for significant antiproliferative and antifungal activities.[9][11] For instance, certain quinoxaline-
bearing derivatives have been shown to induce apoptosis in SMMC-7721 cancer cells,
potentially acting as inhibitors of peroxisome proliferator-activated receptors (PPAR).[9] This
suggests that the broader class of pentadiene-containing molecules represents a valuable
template for developing novel therapeutic agents.

The diagram below conceptualizes the logical relationship between the core structure and its
potential application in drug development based on studies of its derivatives.
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Caption: Conceptual pathway for drug development using pentadiene scaffolds.

Spectroscopic Information

Spectroscopic data is crucial for the identification and characterization of 3,3-Dimethyl-1,4-
pentadiene. While specific peak data is not provided here, several databases contain the
relevant spectra:
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e Mass Spectrum (Electron lonization): Available through the NIST WebBook.[6]
« Infrared (IR) Spectrum: A vapor phase IR spectrum is available from SpectraBase.[4]

 NMR Spectrum: Predictive *H NMR and 3C NMR data can be found on resources like
Guidechem.[7] Real experimental spectra are also available on platforms like SpectraBase.

[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b072964#iupac-name-for-3-3-dimethyl-1-4-
pentadiene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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